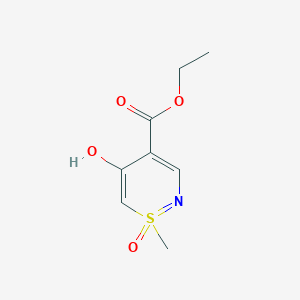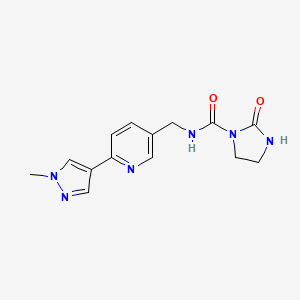
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with various biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, typically involves multi-step organic reactions that result in the formation of the desired pyridine and pyrazole scaffolds. For instance, the synthesis of N-tetrazolylpyridinecarboxamides and N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves careful selection of starting materials and reaction conditions to ensure the formation of the correct molecular structure. These processes are characterized by the use of NMR, IR, and mass spectrometry for structural confirmation.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For example, the stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involved NMR spectroscopy to determine the configuration of stereogenic centers. Similarly, the structure elucidation of a designer drug with a pyrazole skeleton required detailed NMR and MS analysis, highlighting the importance of these techniques in confirming molecular structures.
Chemical Reactions Analysis
The chemical reactions involving pyridine and pyrazole derivatives can be quite diverse, depending on the functional groups present and the reaction conditions. The papers suggest that these compounds can participate in various biological activities, which implies that they may undergo specific chemical reactions within biological systems. For example, the antifungal activity of certain pyrazole derivatives suggests that these compounds could interact with fungal enzymes or structural components.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide" can be inferred from related compounds. These properties include solubility, melting points, and stability, which are essential for their biological activity and pharmacokinetics. The antiallergic agents and the mGlu4 PAMs described in the papers have specific physical and chemical properties that contribute to their biological efficacy and safety profiles.
科学的研究の応用
Synthesis and Antifungal Activities
The chemical compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide falls within a broader class of compounds that have been synthesized and tested for their antifungal activities. For example, derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some synthesized compounds exhibited over 50% inhibition activities at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid (Wu et al., 2012).
Antibacterial Properties
Research into the antibacterial properties of related chemical structures, such as pyrazolopyridine derivatives, reveals potential applications in combating bacterial infections. These derivatives have been synthesized and exhibited moderate to good activity against both Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. Specifically, compounds with a carboxamide group positioned at the 5-location showed enhanced antibacterial effects (Panda et al., 2011).
Luminescence and Binding Characteristics
The synthesis and characterization of novel compounds with potential for luminescence applications have been explored. A specific study focused on a polyamino polycarboxylic pyridine derivative ligand, which, along with its Eu(III) and Tb(III) complexes, demonstrated strong luminescence intensity and high thermal stability. This research not only showcases the compound's potential in luminescent materials but also its binding interaction with bovine serum albumin (BSA), indicating a possible role in medicinal applications (Tang et al., 2011).
Anti-HIV Activity
In the quest for new anti-HIV agents, novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide compounds have been synthesized from oxoketene dithioacetals. These compounds were evaluated for their in vitro anti-HIV activity, with several showing moderate to potent activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. This highlights the compound's potential in the development of new treatments for HIV (Savant et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-9-11(8-18-19)12-3-2-10(6-16-12)7-17-14(22)20-5-4-15-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDXTLXLPUQGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


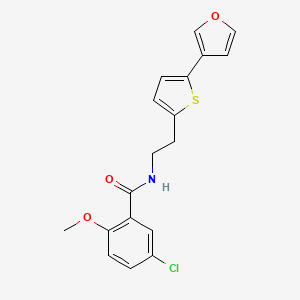
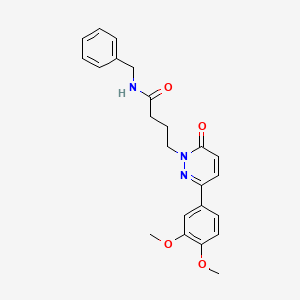
![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)

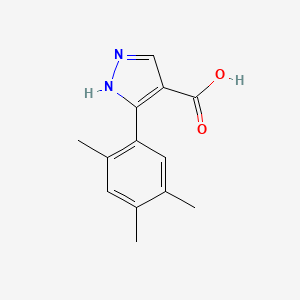
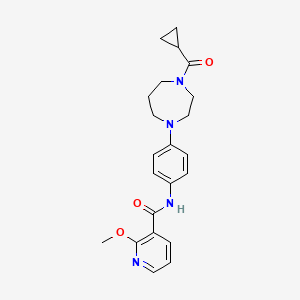
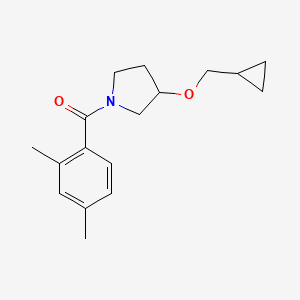
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
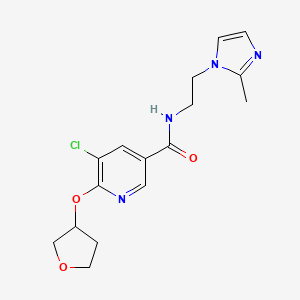
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
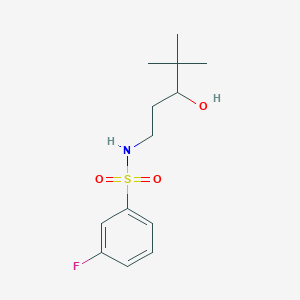
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
